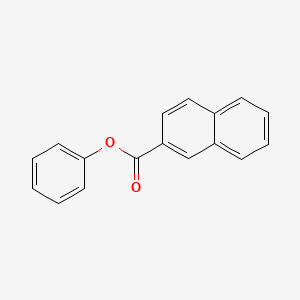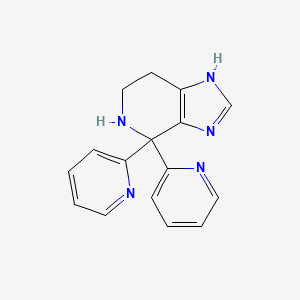
2-Methyl-2-(methyltellanyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(methyltellanyl)propane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a methyl group and a tertiary carbon atom
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-(methyltellanyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under an inert atmosphere to prevent oxidation of the tellurium compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include steps for purification and isolation of the final product to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-Methyl-2-(methyltellanyl)propane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group attached to the tellurium atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
科学研究应用
2-Methyl-2-(methyltellanyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It is used in the production of advanced materials, including polymers and semiconductors
作用机制
The mechanism by which 2-Methyl-2-(methyltellanyl)propane exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with carbon, oxygen, and other elements, influencing the reactivity and stability of the compound. The pathways involved in these interactions are complex and depend on the specific chemical environment.
相似化合物的比较
Similar Compounds
2-Methyl-2-propanol: A related compound with a hydroxyl group instead of a tellurium atom.
2-Methyl-2-propanethiol: Contains a sulfur atom in place of the tellurium atom.
2-Methyl-2-(methylselanyl)propane: Similar structure but with a selenium atom instead of tellurium.
Uniqueness
2-Methyl-2-(methyltellanyl)propane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs.
属性
CAS 编号 |
83817-28-1 |
|---|---|
分子式 |
C5H12Te |
分子量 |
199.7 g/mol |
IUPAC 名称 |
2-methyl-2-methyltellanylpropane |
InChI |
InChI=1S/C5H12Te/c1-5(2,3)6-4/h1-4H3 |
InChI 键 |
VQEKQIWAQJPLFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Te]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
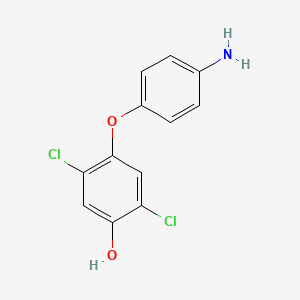
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
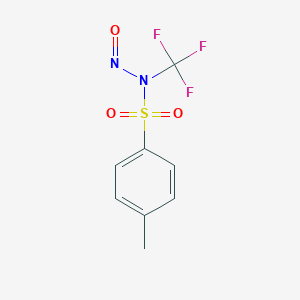
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
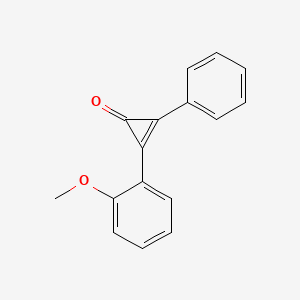
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)



